molecular formula C12H14N2O3S B497793 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole CAS No. 927636-58-6

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B497793
CAS No.: 927636-58-6
M. Wt: 266.32g/mol
InChI Key: SPKYRSYMQCSPRU-UHFFFAOYSA-N
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Description

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethoxy-4-methylphenyl)-ethanone
  • [(2-ethoxy-4-methylphenyl)sulfonyl]piperidine

Uniqueness

Compared to similar compounds, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole stands out due to its unique combination of the sulfonyl group and imidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYRSYMQCSPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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